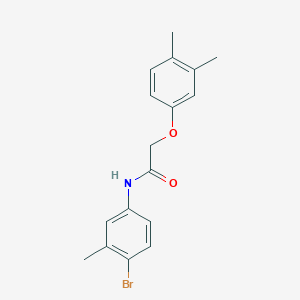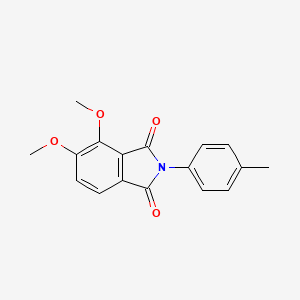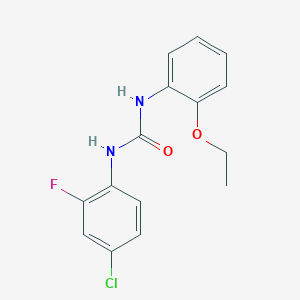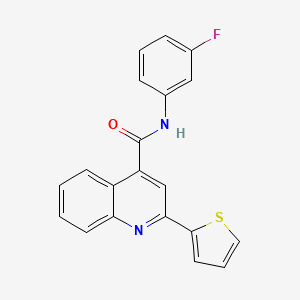![molecular formula C16H11BrO3 B5791369 7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)
7-[(3-bromobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3-bromobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of coumarin derivatives and has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 7-[(3-bromobenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. It has been shown to inhibit the expression of various proteins involved in cell proliferation and survival, including cyclin D1 and Bcl-2. Additionally, it has been demonstrated to induce apoptosis by activating caspase-3 and -9. Furthermore, it has been found to modulate signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
7-[(3-bromobenzyl)oxy]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of anti-oxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been demonstrated to decrease the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been shown to decrease the levels of glucose and cholesterol in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(3-bromobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. Additionally, it exhibits diverse biological activities, making it a versatile compound for studying various biological processes. However, there are some limitations to using this compound in lab experiments. It has relatively low solubility in water, which can limit its application in aqueous systems. Additionally, it has not been extensively studied in vivo, and its toxicity profile is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 7-[(3-bromobenzyl)oxy]-2H-chromen-2-one. One potential area of research is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to elucidate its mechanism of action and its toxicity profile. Furthermore, there is a need to develop more efficient and sustainable synthesis methods for this compound. Finally, there is a need to explore its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 7-[(3-bromobenzyl)oxy]-2H-chromen-2-one is a synthetic compound that exhibits diverse biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells, modulate signaling pathways, and decrease the levels of ROS and pro-inflammatory cytokines. However, further research is needed to fully understand its mechanism of action and toxicity profile. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
Synthesemethoden
The synthesis of 7-[(3-bromobenzyl)oxy]-2H-chromen-2-one involves the reaction of 3-bromobenzylamine with 7-hydroxy-2H-chromen-2-one in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. This method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
7-[(3-bromobenzyl)oxy]-2H-chromen-2-one has been studied for its diverse biological activities, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to exhibit anti-oxidant activity by scavenging free radicals and protecting against oxidative stress. It has also been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
7-[(3-bromophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-3-1-2-11(8-13)10-19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHAZMNEPPHNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)
![2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B5791316.png)
![4-bromo-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5791322.png)
![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5791335.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)

![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

